4-{5-[2-(Thiophen-2-yl)ethenyl]-1,3,4-oxadiazol-2-yl}pyridine
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Overview
Description
4-{5-[2-(Thiophen-2-yl)ethenyl]-1,3,4-oxadiazol-2-yl}pyridine is a heterocyclic compound that features a combination of thiophene, oxadiazole, and pyridine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{5-[2-(Thiophen-2-yl)ethenyl]-1,3,4-oxadiazol-2-yl}pyridine typically involves the following steps:
Formation of the oxadiazole ring: This can be achieved through the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the thiophene moiety: The thiophene ring can be introduced via a Heck reaction, where a halogenated thiophene reacts with a vinyl group in the presence of a palladium catalyst.
Pyridine ring incorporation: The final step involves coupling the oxadiazole-thiophene intermediate with a pyridine derivative using a suitable coupling agent such as EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and the employment of advanced purification techniques such as column chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
4-{5-[2-(Thiophen-2-yl)ethenyl]-1,3,4-oxadiazol-2-yl}pyridine undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced to form hydrazine derivatives.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used under mild conditions.
Reduction: Hydrazine or sodium borohydride can be employed for the reduction of the oxadiazole ring.
Substitution: Electrophilic substitution can be carried out using reagents like bromine or chlorine, while nucleophilic substitution may involve the use of amines or thiols.
Major Products
Oxidation: Sulfoxides or sulfones of the thiophene ring.
Reduction: Hydrazine derivatives of the oxadiazole ring.
Substitution: Various substituted pyridine derivatives depending on the reagents used.
Scientific Research Applications
4-{5-[2-(Thiophen-2-yl)ethenyl]-1,3,4-oxadiazol-2-yl}pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
Mechanism of Action
The mechanism of action of 4-{5-[2-(Thiophen-2-yl)ethenyl]-1,3,4-oxadiazol-2-yl}pyridine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.
Pathways Involved: It may interfere with cellular signaling pathways, leading to effects such as inhibition of cell proliferation or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 2-(Thiophen-2-yl)-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)ethenyl]benzamide
- Dithieno[3,2-b:2′,3′-d]thiophene (DTT)
- 1-Methyl-2-[2-(thiophen-2-yl)ethenyl]-1,4,5,6-tetrahydropyrimidine
Uniqueness
4-{5-[2-(Thiophen-2-yl)ethenyl]-1,3,4-oxadiazol-2-yl}pyridine is unique due to its combination of three different heterocyclic rings, which imparts distinct electronic and steric properties. This makes it a versatile compound for various applications, particularly in the development of new materials and therapeutic agents.
Properties
CAS No. |
832129-05-2 |
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Molecular Formula |
C13H9N3OS |
Molecular Weight |
255.30 g/mol |
IUPAC Name |
2-pyridin-4-yl-5-(2-thiophen-2-ylethenyl)-1,3,4-oxadiazole |
InChI |
InChI=1S/C13H9N3OS/c1-2-11(18-9-1)3-4-12-15-16-13(17-12)10-5-7-14-8-6-10/h1-9H |
InChI Key |
ROEWRJHLJHGHDC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C=CC2=NN=C(O2)C3=CC=NC=C3 |
Origin of Product |
United States |
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